Cas no 1506678-05-2 (1-(1,2-dimethyl-1H-indol-3-yl)cyclobutylmethanamine)

1-(1,2-Dimethyl-1H-indol-3-yl)cyclobutylmethanamine is a specialized indole-derived amine compound featuring a cyclobutylmethanamine moiety. Its unique structural framework, combining an indole core with a cyclobutyl group, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's rigid cyclobutane ring enhances conformational stability, while the dimethyl-substituted indole moiety contributes to its distinct electronic properties. This structure is particularly useful in the development of bioactive molecules, including potential CNS-targeting agents, due to its balanced lipophilicity and steric profile. The compound's well-defined reactivity allows for selective functionalization, making it a versatile building block for medicinal chemistry and drug discovery applications.
1-(1,2-dimethyl-1H-indol-3-yl)cyclobutylmethanamine structure
1506678-05-2 structure
Product name:1-(1,2-dimethyl-1H-indol-3-yl)cyclobutylmethanamine
CAS No:1506678-05-2
MF:C15H20N2
Molecular Weight:228.332703590393
CID:5878854
PubChem ID:96891417

1-(1,2-dimethyl-1H-indol-3-yl)cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(1,2-dimethyl-1H-indol-3-yl)cyclobutylmethanamine
    • [1-(1,2-dimethyl-1H-indol-3-yl)cyclobutyl]methanamine
    • 1506678-05-2
    • EN300-1735453
    • インチ: 1S/C15H20N2/c1-11-14(15(10-16)8-5-9-15)12-6-3-4-7-13(12)17(11)2/h3-4,6-7H,5,8-10,16H2,1-2H3
    • InChIKey: GDKARAGHXDVPAE-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC=CC=2C(=C1C)C1(CN)CCC1

計算された属性

  • 精确分子量: 228.162648646g/mol
  • 同位素质量: 228.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 285
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 31Ų

1-(1,2-dimethyl-1H-indol-3-yl)cyclobutylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1735453-0.1g
[1-(1,2-dimethyl-1H-indol-3-yl)cyclobutyl]methanamine
1506678-05-2
0.1g
$1269.0 2023-09-20
Enamine
EN300-1735453-5.0g
[1-(1,2-dimethyl-1H-indol-3-yl)cyclobutyl]methanamine
1506678-05-2
5g
$4184.0 2023-06-04
Enamine
EN300-1735453-0.05g
[1-(1,2-dimethyl-1H-indol-3-yl)cyclobutyl]methanamine
1506678-05-2
0.05g
$1212.0 2023-09-20
Enamine
EN300-1735453-1g
[1-(1,2-dimethyl-1H-indol-3-yl)cyclobutyl]methanamine
1506678-05-2
1g
$1442.0 2023-09-20
Enamine
EN300-1735453-5g
[1-(1,2-dimethyl-1H-indol-3-yl)cyclobutyl]methanamine
1506678-05-2
5g
$4184.0 2023-09-20
Enamine
EN300-1735453-0.25g
[1-(1,2-dimethyl-1H-indol-3-yl)cyclobutyl]methanamine
1506678-05-2
0.25g
$1328.0 2023-09-20
Enamine
EN300-1735453-1.0g
[1-(1,2-dimethyl-1H-indol-3-yl)cyclobutyl]methanamine
1506678-05-2
1g
$1442.0 2023-06-04
Enamine
EN300-1735453-2.5g
[1-(1,2-dimethyl-1H-indol-3-yl)cyclobutyl]methanamine
1506678-05-2
2.5g
$2828.0 2023-09-20
Enamine
EN300-1735453-0.5g
[1-(1,2-dimethyl-1H-indol-3-yl)cyclobutyl]methanamine
1506678-05-2
0.5g
$1385.0 2023-09-20
Enamine
EN300-1735453-10.0g
[1-(1,2-dimethyl-1H-indol-3-yl)cyclobutyl]methanamine
1506678-05-2
10g
$6205.0 2023-06-04

1-(1,2-dimethyl-1H-indol-3-yl)cyclobutylmethanamine 関連文献

1-(1,2-dimethyl-1H-indol-3-yl)cyclobutylmethanamineに関する追加情報

Research Brief on 1-(1,2-dimethyl-1H-indol-3-yl)cyclobutylmethanamine (CAS: 1506678-05-2)

The compound 1-(1,2-dimethyl-1H-indol-3-yl)cyclobutylmethanamine (CAS: 1506678-05-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, pharmacological activities, and emerging roles in drug discovery.

Recent studies highlight the compound's structural novelty, featuring a cyclobutylmethanamine moiety linked to a 1,2-dimethylindole scaffold. This configuration is hypothesized to confer selective binding affinity for specific neurotransmitter receptors, particularly those implicated in neurological and psychiatric disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent agonistic activity at serotonin receptors (5-HT2A and 5-HT2C), suggesting potential applications in mood disorder therapeutics.

In preclinical models, 1-(1,2-dimethyl-1H-indol-3-yl)cyclobutylmethanamine exhibited promising pharmacokinetic properties, including good blood-brain barrier penetration and metabolic stability. Researchers at the University of California, San Francisco, reported a half-life of approximately 8 hours in rodent studies, with minimal off-target effects. These findings position the compound as a viable candidate for further optimization in CNS drug development pipelines.

The synthetic route for this compound has been refined in recent years, with a 2022 patent (WO2022155267) describing an improved four-step process that achieves 78% overall yield. Key innovations include a palladium-catalyzed cyclobutylation and a reductive amination step that significantly enhances purity (>99.5% by HPLC). These advances address previous challenges in large-scale production, making the compound more accessible for extensive pharmacological evaluation.

Emerging safety data from toxicology studies indicate a favorable profile at therapeutic doses, with no observed mutagenicity in Ames tests and acceptable margins in acute toxicity models. However, researchers caution that further investigation is needed to fully characterize its long-term effects and potential drug-drug interactions, particularly given its complex metabolism involving CYP3A4 and CYP2D6 enzymes.

Looking forward, several pharmaceutical companies have included derivatives of 1-(1,2-dimethyl-1H-indol-3-yl)cyclobutylmethanamine in their discovery portfolios, exploring modifications to enhance selectivity and reduce potential side effects. The compound's versatility as a chemical scaffold continues to inspire novel research directions, including its recent investigation as a potential anti-inflammatory agent through modulation of the NF-κB pathway.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd